molecular formula C41H76N2O15 B7804092 Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

Cat. No.: B7804092
M. Wt: 837.0 g/mol
InChI Key: RXZBMPWDPOLZGW-FEMONOMJSA-N
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Description

Roxithromycin is a semisynthetic derivative of erythromycin, classified as a macrolide antibiotic. It is used as a reference standard for system suitability in laboratory tests as prescribed by the European Pharmacopoeia. The compound is known for its broad-spectrum antibacterial activity and is primarily used to treat respiratory tract, urinary tract, and soft tissue infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Roxithromycin is synthesized from erythromycin through a series of chemical reactions. The key step involves the oximation of erythromycin to form erythromycin 9-(-O-[2-methoxyethoxy]methyloxime). This reaction typically requires specific reagents and conditions, such as the use of methoxyethoxyamine and appropriate solvents under controlled temperatures .

Industrial Production Methods: Industrial production of roxithromycin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .

Chemical Reactions Analysis

Types of Reactions: Roxithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of roxithromycin can lead to the formation of oxo-derivatives, while reduction can yield hydroxy-derivatives .

Scientific Research Applications

Roxithromycin has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of macrolide antibiotics.

    Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating antibiotic-resistant strains.

    Medicine: Investigated for its therapeutic potential in treating various bacterial infections and its role in modulating immune responses.

    Industry: Employed in the pharmaceutical industry for quality control and assurance of antibiotic formulations.

Mechanism of Action

Roxithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacterial cells. The compound also impairs NADPH oxidase activation and alters the translocation of its cytosolic components to the neutrophil membrane, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness of Roxithromycin: Roxithromycin is unique due to its improved pharmacokinetic profile, including better absorption and longer half-life compared to erythromycin. This allows for less frequent dosing and potentially fewer side effects. Additionally, its anti-inflammatory properties make it a valuable therapeutic agent in treating infections with an inflammatory component .

Properties

IUPAC Name

(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-FEMONOMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(C(C(/C(=N/OCOCCOC)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
Reactant of Route 2
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
Reactant of Route 3
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
Reactant of Route 4
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
Reactant of Route 5
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
Reactant of Route 6
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

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